Banoxantrone dihydrochloride
Overview
Description
Banoxantrone dihydrochloride, also known as AQ4N, is a bioreductive AQ4 precursor and a Topoisomerase II inhibitor . It is a hypoxia-activated prodrug of the topoisomerase II inhibitor AQ4 . It enhances the anti-tumor effect caused by radiation .
Synthesis Analysis
Banoxantrone dihydrochloride has been used as an organic ligand during a self-assembled metal-organic coordinated nanoparticle (Cu–OCNP/Lap) synthesis . It has also been used for the preparation of supramolecularly functionalized graphene oxide for hypoxia-activated chemotherapy of cancer .Molecular Structure Analysis
Banoxantrone has a molecular weight of 444.488 and a chemical formula of C22H28N4O6 . It is a small molecule and is synthetic in nature .Chemical Reactions Analysis
Banoxantrone dihydrochloride is a novel bioreductive agent that can be reduced to a stable, DNA-affinic compound AQ4, which is a potent topoisomerase II inhibitor . It is preferentially and irreversibly converted to AQ4, its cytotoxic form, in hypoxic tumor cells .Physical And Chemical Properties Analysis
Banoxantrone has a molecular weight of 444.48 and a chemical formula of C22H28N4O6 . It is soluble in water to 25 mM and is available in solid form .Scientific Research Applications
Prodrug Activation and Chemoradiation Enhancement
Banoxantrone dihydrochloride (AQ4N) is a prodrug that transforms into a cytotoxic DNA-binding agent (AQ4) under hypoxic conditions. This characteristic allows AQ4N to target both oxygenated and hypoxic regions of tumors, potentially enhancing the effectiveness of conventional chemoradiation therapy. A study demonstrated that a single dose of AQ4N significantly enhanced the response of bladder and lung tumor xenografts to cisplatin and radiation therapy, indicating its potential in chemoradiotherapy enhancement (Williams et al., 2006).
Hypoxia-Targeted Cytotoxicity
AQ4N's activation under hypoxic conditions, often observed in solid tumors, allows it to intercalate into and crosslink DNA, inhibiting DNA replication and repair in tumor cells. This hypoxia-targeted cytotoxicity makes AQ4N effective against both oxygenic and hypoxic regions of tumors, providing a unique approach to cancer treatment (Definitions, 2020).
Enhancement with Radiation Therapy
Research has shown that AQ4N can selectively kill hypoxic tumor cells via an inducible nitric oxide synthase (iNOS)-dependent mechanism. This selectivity is enhanced when combined with radiation therapy, leading to greater cell killing without increasing cytotoxicity to well-oxygenated tissues. This suggests a potential clinical therapeutic strategy for targeting hypoxic tumors with high levels of iNOS in combination with AQ4N and radiotherapy (Mehibel et al., 2016).
Analytical Method Development
Recent advancements include the development of a fluorescence method for AQ4N detection. This method, based on the modulation of photoinduced electron transfer (PET) behavior of gold nanoclusters, allows for the reliable determination of AQ4N concentration in mouse plasma samples. This is crucial for evaluating the therapeutic efficacy and side effects of AQ4N in clinical applications (Huang et al., 2022).
Tumor Blood Flow Modulation Impact
Investigations into the hypoxia-dependent cytotoxicity of AQ4N have shown its varying effectiveness across different cancer cell lines. The study indicated that the capacity to bioactivate AQ4N is not dependent on DT-diaphorase and is not widespread in cultured cancer cell lines. Additionally, modulating tumor blood flow to increase hypoxia did not consistently enhance AQ4N-dependent antitumor activity, highlighting the complexity of its activation mechanism in vivo (Manley & Waxman, 2013).
Starvation Therapy and Hypoxia-Activated Therapy
Innovative strategies combining starvation therapy and hypoxia-activated therapy using liposomal nanocarriers to deliver enzymes and prodrugs, including AQ4N, have shown promising results in cancer treatment. This approach, which exhausts glucose and oxygen within the tumor and harnesses RT-induced hypoxia, offers a novel method for effective cancer treatment (Zhang et al., 2018).
Future Directions
A recent study demonstrated an effective cancer chemo-radiotherapy strategy based on choline phosphate liposomal nanomedicines, which inhibit the intrinsic radioresistance of RT and concomitantly harness the RT-induced hypoxia to produce additional toxicity to overcome post-RT radioresistance . In this strategy, a radiotherapy sensitizer, vorinostat, and a hypoxia-activated banoxantrone dihydrochloride (AQ4N) were simultaneously delivered to a tumor . This chemo-radiotherapy combination showed excellent tumor treatment efficacy and is promising for future clinical translation .
properties
IUPAC Name |
2-[[4-[2-[dimethyl(oxido)azaniumyl]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWCPHUXRZRTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Banoxantrone dihydrochloride | |
CAS RN |
252979-56-9 | |
Record name | Banoxantrone dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252979569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BANOXANTRONE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658876KMFP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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